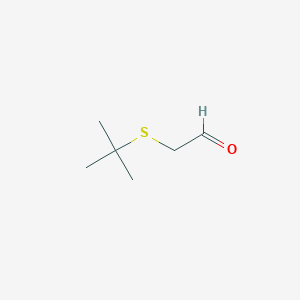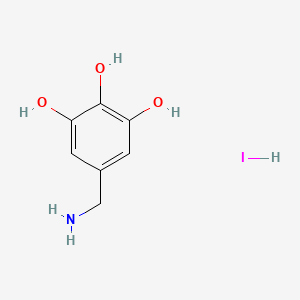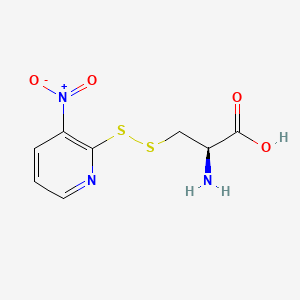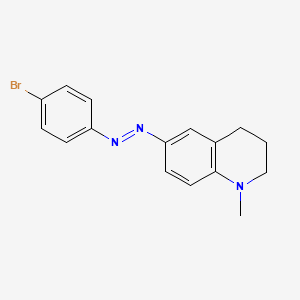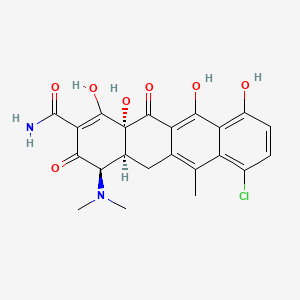
4-Epianhydrochlortetracycline
Overview
Description
4-Epianhydrochlortetracycline is a degradation product of tetracyclines, which are commonly used as antibiotics. This compound is formed through the epimerization of tetracycline and dehydration at the C6 position, leading to the aromatization of the B ring . It is known for its higher toxicity compared to tetracycline and doxycycline .
Mechanism of Action
Target of Action
The primary target of 4-Epianhydrochlortetracycline is matrix metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for various physiological and pathological processes .
Mode of Action
This compound interacts with its target, MMP-9, by inhibiting its activity in a dose-dependent manner . This interaction prevents MMP-9 from degrading collagen, a major component of the extracellular matrix .
Biochemical Pathways
By inhibiting MMP-9, this compound affects the collagen degradation pathway . This can have downstream effects on various physiological processes that rely on extracellular matrix remodeling, such as tissue repair, inflammation, and cancer metastasis .
Pharmacokinetics
It is known that tetracyclines, the class of antibiotics to which this compound belongs, are generally well-absorbed and widely distributed in the body .
Result of Action
The molecular effect of this compound’s action is the inhibition of MMP-9 activity, which results in reduced collagen degradation . On a cellular level, this can affect the behavior of cells that interact with the extracellular matrix, potentially influencing processes such as cell migration and tissue remodeling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of tetracyclines . Additionally, the presence of certain metal ions can influence the binding of tetracyclines to their targets . .
Biochemical Analysis
Biochemical Properties
4-Epianhydrochlortetracycline interacts with the enzyme matrix metalloproteinase-9 (MMP-9) and inhibits its activity . This interaction is crucial in the process of collagen degradation .
Cellular Effects
The cellular effects of this compound are primarily observed in its ability to inhibit MMP-9 activity . MMP-9 plays a significant role in the degradation of extracellular matrix components, thereby influencing cell function and various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme MMP-9, resulting in the inhibition of the enzyme’s activity . This interaction prevents the degradation of collagen, a key component of the extracellular matrix .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and retains its inhibitory effect on MMP-9 over time .
Preparation Methods
The preparation of 4-Epianhydrochlortetracycline involves the degradation of tetracycline. This process can be monitored and quantified using high-performance liquid chromatography (HPLC) methods . The synthetic route typically involves the use of a self-packed column eluted with chloroform, where the degradation product elutes as a yellow band . Industrial production methods focus on ensuring the stability and purity of the compound, often using certified reference materials for quality control .
Chemical Reactions Analysis
4-Epianhydrochlortetracycline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to further degradation products.
Reduction: Although less common, reduction reactions can alter the functional groups present in the compound.
Substitution: This reaction can occur at various positions on the aromatic ring, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Epianhydrochlortetracycline has several scientific research applications:
Comparison with Similar Compounds
4-Epianhydrochlortetracycline is unique due to its higher toxicity and lack of antibiotic activity compared to other tetracycline derivatives. Similar compounds include:
Tetracycline: A broad-spectrum antibiotic used to treat various bacterial infections.
Doxycycline: Another tetracycline derivative with a similar mechanism of action but lower toxicity.
Chlortetracycline: An antibiotic used in veterinary medicine.
These compounds share a common core structure but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31)/t9-,16+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIHXRYRNHXOE-VIBFLENHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016172 | |
| Record name | 4-Epianhydrochlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81163-11-3 | |
| Record name | 4-Epianhydrochlortetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081163113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Epianhydrochlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPIANHYDROCHLORTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ALT456Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



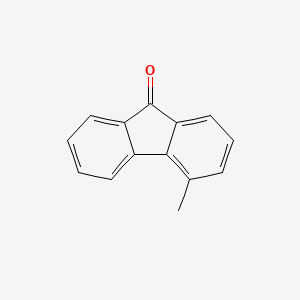
![5-Imino-4-[(4-methylphenyl)hydrazinylidene]-1-phenylpyrazolidin-3-one](/img/structure/B1660577.png)
![2-(4-Chlorophenyl)-5-methylsulfanyl-2,3-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-8-carbonitrile](/img/structure/B1660581.png)
![3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride](/img/structure/B1660584.png)
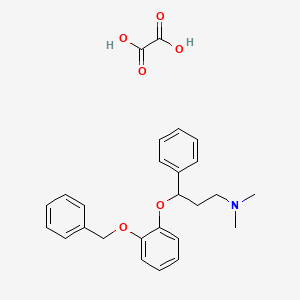
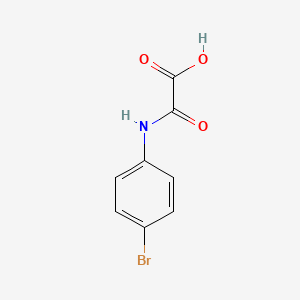

![8-(4-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1660590.png)
